Methyllycaconitine (citrate)
Description
Overview of Methyllycaconitine (B43530) (citrate) as a Norditerpenoid Alkaloid
Methyllycaconitine is classified as a norditerpenoid alkaloid, a group of nitrogen-containing organic compounds derived from C19-diterpenes. wikipedia.orgplos.org These alkaloids are known for their intricate and rigid molecular structures, which contribute to their potent biological activities. montana.edu
MLA is naturally synthesized by various plant species of the genus Delphinium, commonly known as larkspurs. wikipedia.org It was first isolated from the seeds of Delphinium brownii and has since been identified as one of the principal toxins responsible for livestock poisoning on rangelands where these plants are prevalent. wikipedia.orgplos.org The complex structure of methyllycaconitine features a tertiary amine, multiple ether groups, and a distinctive ester group based on anthranilic acid and methylsuccinic acid, which is crucial for its biological function. wikipedia.orgmontana.edu
Significance of Methyllycaconitine (citrate) as a Research Probe in Cholinergic Systems
The primary significance of methyllycaconitine in neuroscience lies in its role as a potent and selective antagonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). wikipedia.orgmedchemexpress.comnih.gov These receptors are a major class of ligand-gated ion channels that respond to the neurotransmitter acetylcholine and are fundamental to fast synaptic transmission throughout the central and peripheral nervous systems. nih.govnih.gov
MLA is particularly distinguished by its exceptionally high affinity and selectivity for the α7 subtype of nAChRs. tocris.comhellobio.comtocris.com This specificity allows researchers to isolate and study the functions of α7-containing receptors, distinguishing their activity from that of other nAChR subtypes. plos.orgnih.gov The compound acts as a competitive antagonist, meaning it binds to the same site as acetylcholine on the receptor but does not activate it, thereby blocking the normal signaling process. wikipedia.orgnih.gov
The differential binding affinity of MLA across various nAChR subtypes makes it an invaluable pharmacological tool. wikipedia.orgcambridge.org For instance, it binds to α7 nAChRs with nanomolar affinity, while its affinity for other subtypes, such as α4β2, α3β2, and muscle-type nAChRs, is significantly lower, often in the micromolar range. wikipedia.orgtocris.comrndsystems.com This selectivity enables the precise investigation of the diverse physiological roles of α7 nAChRs, which are implicated in processes such as learning, memory, and attention, as well as in pathological conditions like Alzheimer's disease and inflammation. plos.orgnih.gov
The detailed research findings on MLA's binding affinities have been quantified across various receptor systems, highlighting its utility in characterizing these targets.
Table 1: Binding Affinity of Methyllycaconitine (citrate) for Various Nicotinic Acetylcholine Receptor (nAChR) Subtypes
| Receptor Subtype | Affinity Measurement | Value | Source System |
|---|---|---|---|
| α7-containing nAChR | Kᵢ | 1.4 nM | Neuronal |
| α7 nAChR (vs. ¹²⁵I-α-bungarotoxin) | Kᵢ | ~10 nM | Human K28 cell line |
| α4α6α5(β2)₂ nAChR | Inhibition | 1 nM | Rat Midbrain Neurons |
| α6β2-containing nAChR | Interaction Conc. | > 40 nM | - |
| α3β2 nAChR | IC₅₀ | ~80 nM | Avian DNA in Xenopus oocytes |
| α4β2-containing nAChR | Interaction Conc. | > 40 nM | - |
| α4β2 nAChR | IC₅₀ | ~700 nM | Avian DNA in Xenopus oocytes |
| Torpedo (electric ray) nAChR | Kᵢ | ~1 µM | - |
| Human Muscle nAChR | Kᵢ | ~8 µM | - |
Data sourced from multiple research studies. wikipedia.orgtocris.comrndsystems.comjneurosci.org
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
[(1S,2R,3R,4S,5R,6S,8R,9S,10S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H50N2O10.C6H8O7/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t19-,21+,22+,24-,25-,27+,28-,29+,30-,33-,34-,35+,36-,37+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBLZNJHDLEWPS-OULUNZSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@@H]([C@@]([C@H]31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)C[C@@H](C8=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H58N2O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
874.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Historical Perspectives on Methyllycaconitine Citrate Research
Discovery and Early Isolation from Delphinium Species
The journey of Methyllycaconitine (B43530) research began with its isolation from plants of the Delphinium genus, commonly known as larkspurs. The first successful isolation of this alkaloid was from Delphinium brownii. wikipedia.org However, it was John Goodson, in 1943, who isolated the compound in a purer form from the seeds of Delphinium elatum and assigned it the name "methyl-lycaconitine". wikipedia.org Later, in 1973, the presence of Methyllycaconitine was identified in D. grandiflorum L., D. triste Fisch, and D. crassifolium Schrad using chromatographic techniques. mdpi.com
Over the years, Methyllycaconitine has been isolated from various other Delphinium species, highlighting its prevalence within this genus. For instance, chemical investigations of the roots of Delphinium scabriflorum led to the isolation of Methyllycaconitine along with several other known alkaloids. nih.gov It has also been identified as a major alkaloid in Delphinium brownii. researchgate.net The recognition of Methyllycaconitine as one of the principal toxins in larkspurs responsible for livestock poisoning on North American rangelands spurred further research into its properties. wikipedia.org
A more contemporary isolation procedure was later detailed by Pelletier and his colleagues, who utilized the seeds of Consolida ambigua (also known as Delphinium ajacis or garden larkspur) as their source material. wikipedia.org
Elucidation of Molecular Structure and Stereochemistry
The intricate molecular structure of Methyllycaconitine posed a significant challenge to chemists. In 1959, Kuzovkov and Platonova were the first to publish a complete molecular structure for the alkaloid. wikipedia.org This proposed structure was supported, in part, by X-ray crystallography of a chemical derivative of MLA. wikipedia.org
However, it wasn't until the early 1980s that a crucial detail of its stereochemistry was corrected. Research led to the revision of the stereochemistry of the methoxy (B1213986) group at the C-1 position from a β-configuration to an α-configuration. wikipedia.org Therefore, any structural representations of Methyllycaconitine published before this 1981 correction will depict an incorrect stereochemistry at this position. wikipedia.org
Strictly speaking, Methyllycaconitine is classified as a nor-diterpenoid alkaloid because its carbon skeleton contains only 19 carbon atoms. wikipedia.org Its complex structure features a tertiary amine, two tertiary alcohols, four methyl ether groups, and a distinctive N-(2-carboxyphenyl)-methylsuccinamido-ester group, which is a rare occurrence among natural products. wikipedia.org
Table 1: Chemical Properties of Methyllycaconitine (citrate)
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C37H50N2O10 · C6H8O7 | rndsystems.comcaymanchem.comtocris.com |
| Molecular Weight | 874.93 g/mol | rndsystems.comnih.gov |
| CAS Number | 351344-10-0 | rndsystems.comcaymanchem.com |
| Solubility | Soluble in water and DMSO | rndsystems.comtocris.com |
| Purity | ≥95% | rndsystems.comtocris.com |
Initial Pharmacological Characterization and Observations
Early pharmacological studies revealed Methyllycaconitine's significant effects on the nervous system. It was observed to block neuromuscular transmission in skeletal muscle, a property characteristic of an antagonist of acetylcholine (B1216132) at nicotinic receptors. wikipedia.org Specifically, it was found to be a potent antagonist of the α7-containing neuronal nicotinic acetylcholine receptors (nAChRs), with a high affinity (Ki = 1.4 nM). rndsystems.comtocris.com
Initial experiments on the rat phrenic nerve-diaphragm preparation demonstrated that a 2 x 10⁻⁵ M concentration of MLA caused a 50% reduction in response, with complete inhibition at a 3 x 10⁻⁵ M concentration. wikipedia.org These early findings established Methyllycaconitine as a valuable molecular probe for investigating the pharmacology of nicotinic acetylcholine receptors. wikipedia.org
Further research has confirmed that Methyllycaconitine interacts with α4β2 and α6β2 receptors at concentrations greater than 40 nM. rndsystems.comtocris.com It has also been shown to block nicotinic currents in human chromaffin cells in a reversible manner. nih.gov The early observations also noted the compound's insecticidal properties. wikipedia.orgmdpi.com The relationship between its structure and toxicity was also an early area of investigation, with studies showing that hydrolysis of the C-18 ester group to form the amino-alcohol lycoctonine (B1675730) resulted in a compound that was significantly less toxic. wikipedia.org
Table 2: Investigated Species Containing Methyllycaconitine
| Species | Source |
|---|---|
| Delphinium brownii | wikipedia.orgresearchgate.net |
| Delphinium elatum | wikipedia.org |
| Delphinium grandiflorum | mdpi.com |
| Delphinium triste | mdpi.com |
| Delphinium crassifolium | mdpi.com |
| Delphinium scabriflorum | nih.gov |
| Consolida ambigua (Delphinium ajacis) | wikipedia.org |
Biogeographical Sources and Biosynthetic Pathways of Methyllycaconitine Citrate
Botanical Sources and Distribution within Delphinium and Consolida Genera
Methyllycaconitine (B43530) is predominantly found in plant species belonging to the genera Delphinium (larkspurs) and Consolida, both part of the Ranunculaceae family. wikipedia.orgrsc.org These plants are widely distributed across the temperate regions of the Northern Hemisphere, including Asia, Europe, and North America. rsc.orgmdpi.comresearchgate.net China, in particular, is a major center for Delphinium diversity, hosting over half of the world's known species. rsc.orgresearchgate.net
The concentration and specific types of alkaloids, including MLA, can vary significantly between different species and even within populations of the same species. mdpi.com For instance, Delphinium glaucescens is characterized by a high concentration of methyllycaconitine, which belongs to the N-(methylsuccinimido)anthranoyllycoctonine (MSAL)-type alkaloids. mdpi.com In contrast, many populations of Delphinium barbeyi contain a mixture of MSAL-type and non-MSAL-type alkaloids. mdpi.com Some species, like Delphinium stachydeum, exclusively produce non-MSAL-type alkaloids. mdpi.com Furthermore, there are two distinct chemotypes of Delphinium occidentale, one that produces both MSAL and non-MSAL alkaloids and another that does not produce MSAL-type alkaloids, with each chemotype having a specific geographical distribution. mdpi.com
MLA was first isolated from Delphinium brownii and later in a purer form from the seeds of Delphinium elatum. wikipedia.org Modern isolation procedures have also utilized the seeds of Consolida ambigua (also known as Delphinium ajacis). wikipedia.org Other species in which MLA has been identified include Delphinium grandiflorum, D. triste, and D. crassifolium. mdpi.com The distribution of these plants often corresponds to foothill and mountain rangelands. mdpi.comusda.gov
Table 1: Botanical Sources of Methyllycaconitine
| Genus | Species | Common Name | Reference(s) |
| Delphinium | D. brownii | Brown's Larkspur | wikipedia.orgarizona.edu |
| D. elatum | Candle Larkspur | wikipedia.orgresearchgate.net | |
| D. glaucescens | Glaucous Larkspur | mdpi.com | |
| D. barbeyi | Subalpine Larkspur | mdpi.com | |
| D. occidentale | Western Larkspur | mdpi.com | |
| D. grandiflorum | Siberian Larkspur | mdpi.comresearchgate.net | |
| D. triste | - | mdpi.com | |
| D. crassifolium | - | mdpi.com | |
| D. andersonii | Anderson's Larkspur | mdpi.com | |
| D. bicolor | Little Larkspur | mdpi.com | |
| D. nuttallianum | Nuttall's Larkspur | mdpi.com | |
| D. parishii | Parish's Larkspur | mdpi.com | |
| D. scaposum | Bare-stem Larkspur | mdpi.com | |
| D. geyeri | Plains Larkspur | mdpi.com | |
| Consolida | C. ambigua (D. ajacis) | Garden Larkspur | wikipedia.org |
Precursor Compounds and Enzymatic Steps in Norditerpenoid Alkaloid Biosynthesis
The biosynthesis of norditerpenoid alkaloids like methyllycaconitine is a complex process that begins with common precursors in terpenoid synthesis. The initial building blocks are isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), which are produced through the methylerythritol phosphate (B84403) (MEP) or mevalonate (B85504) (MVA) pathways. mdpi.com
Four units of IPP are condensed to form the 20-carbon geranylgeranyl pyrophosphate (GGPP). mdpi.com The cyclization of GGPP, catalyzed by specific synthases, leads to the formation of either ent-kaurene (B36324) or ent-atisane, which are the foundational skeletons for diterpenoid alkaloids. mdpi.com
For the formation of C19-norditerpenoid alkaloids like MLA, the pathway proceeds from an ent-kaurene precursor. This precursor undergoes a series of enzymatic reactions, including oxidations, rearrangements, and the incorporation of a nitrogen atom. The nitrogen is believed to be sourced from an amino acid, with L-serine being a plausible candidate. mdpi.com The enzymatic transamination, potentially involving serine-pyruvate transaminase and serine-glyoxylate transaminase, transfers the nitrogen to an intermediate derived from ent-kaurene. mdpi.com
The biosynthesis of alkaloids involves a variety of enzymatic reactions, including condensation, cyclization, oxidation-reduction, and methylation, all catalyzed by specific enzymes such as oxidoreductases, transferases, and lyases. numberanalytics.com
Table 2: Key Precursors and Enzymes in Norditerpenoid Alkaloid Biosynthesis
| Precursor/Enzyme | Role | Reference(s) |
| Isopentenyl Pyrophosphate (IPP) | Five-carbon building block for terpenoids. | mdpi.com |
| Dimethylallyl Pyrophosphate (DMAPP) | Isomer of IPP. | nih.gov |
| Geranylgeranyl Pyrophosphate (GGPP) | 20-carbon precursor formed from four IPP units. | mdpi.com |
| ent-Kaurene | Diterpenoid precursor for C19-norditerpenoid alkaloids. | mdpi.com |
| ent-Atisane | Diterpenoid precursor. | mdpi.com |
| L-Serine | Plausible nitrogen donor for the alkaloid structure. | mdpi.com |
| Geranylgeranyl Pyrophosphate Synthase | Catalyzes the formation of GGPP from IPP. | mdpi.com |
| ent-Kaurene/ent-Atisane Synthase | Catalyzes the cyclization of GGPP to form diterpenoid skeletons. | mdpi.com |
| ent-Kaurene Oxidase | A cytochrome P450 mono-oxygenase that oxidizes ent-kaurene. | mdpi.com |
| Aminotransferases | Catalyze the transfer of the nitrogen atom. | mdpi.com |
Key Intermediates and Metabolic Pathways Leading to Methyllycaconitine
The specific metabolic pathway leading from the basic norditerpenoid skeleton to methyllycaconitine involves a series of intricate modifications. While the complete biosynthetic pathway has not been fully elucidated, key structural features of MLA provide clues to the types of reactions involved.
Methyllycaconitine is a C19-norditerpenoid alkaloid, meaning it has a carbon skeleton that has lost one carbon atom during its biosynthesis. wikipedia.org Its complex structure includes a tertiary amine, two tertiary alcohols, four methyl ether groups, and a distinctive N-(2-carboxyphenyl)-methylsuccinamido-ester group. wikipedia.org This ester group is relatively rare in natural products and is crucial for the molecule's activity. wikipedia.org
The biosynthesis is thought to proceed through a series of intermediates. The core norditerpenoid structure is likely derived from lycoctonine (B1675730), which can be obtained by the alkaline hydrolysis of MLA. wikipedia.org The formation of MLA from a lycoctonine-type intermediate would involve the esterification at the C-18 position with N-(methylsuccinimido)anthranilic acid. wikipedia.org
Molecular Pharmacology and Receptor Target Interactions of Methyllycaconitine Citrate
Primary Receptor System: Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)
Methyllycaconitine (B43530) (MLA), a norditerpenoid alkaloid isolated from Delphinium species (larkspurs), is a pivotal pharmacological tool for investigating the function of nicotinic acetylcholine receptors (nAChRs). wikipedia.org These receptors are ligand-gated ion channels that mediate fast synaptic transmission and are implicated in a wide array of physiological processes and pathological conditions. nih.gov MLA's significance stems from its potent and selective interaction with a specific subtype of these receptors. wikipedia.orgnih.gov
Methyllycaconitine is widely recognized as a potent and selective competitive antagonist of the α7 subtype of neuronal nicotinic acetylcholine receptors (nAChRs). nih.govmedchemexpress.combiocrick.comtocris.comcaymanchem.com The α7 nAChR, a homomeric receptor (composed of five identical α7 subunits), is broadly distributed in the mammalian central nervous system and is characterized by its high affinity for the snake venom toxin α-bungarotoxin. nih.govnih.gov MLA specifically inhibits these receptors, making it an invaluable probe for distinguishing α7 nAChR-mediated responses from those mediated by other nAChR subtypes. nih.govnih.gov Its high selectivity allows researchers to dissect the specific roles of α7 nAChRs in neuronal signaling, cognition, and various disease states. caymanchem.comfunakoshi.co.jp For instance, the neuroprotective effects of certain compounds have been confirmed to be α7-dependent when these effects are blocked by low nanomolar concentrations of MLA. nih.gov
The high affinity of Methyllycaconitine for the α7 nAChR is quantified by its low inhibition constant (K_i) and 50% inhibitory concentration (IC_50) values, which have been determined through various radioligand binding assays. Multiple studies report a K_i value of approximately 1.4 nM for α7-containing neuronal nicotinic receptors. biocrick.comtocris.comcaymanchem.comfunakoshi.co.jprndsystems.com Other investigations have reported similar high-affinity binding, with K_i values of 0.87 nM at rat brain α7 nAChRs and 5.4 nM at [¹²⁵I]alpha-bungarotoxin sites in the brain. nih.govnih.gov When competing with ¹²⁵I-α-bungarotoxin in a rat brain preparation, a K_i of about 1 nM was observed. wikipedia.org In studies using α7 receptors cloned from a human cell line, MLA displaced ¹²⁵I-α-bungarotoxin with a K_i of approximately 10 nM. wikipedia.org
| Preparation | Radioligand | Binding Constant | Value | Source |
|---|---|---|---|---|
| α7-containing neuronal nicotinic receptors | N/A | K_i | 1.4 nM | biocrick.comtocris.comcaymanchem.comrndsystems.com |
| Rat brain α7 nAChR | [¹²⁵I]iodo MLA | K_i | 0.87 nM | nih.gov |
| Rat brain | [¹²⁵I]alpha-bungarotoxin | K_i | 5.4 nM | nih.gov |
| Rat brain | ¹²⁵I-α-bungarotoxin | K_i | ~1 nM | wikipedia.org |
| Human K28 cell line α7 receptors | ¹²⁵I-α-bungarotoxin | K_i | ~10 nM | wikipedia.org |
Methyllycaconitine functions as a competitive antagonist at α7 nAChRs. nih.gov This means it binds to the same recognition site as the endogenous agonist, acetylcholine (ACh), known as the orthosteric binding site. plos.org This site is located in the extracellular domain of the receptor, at the interface between two adjacent α7 subunits. plos.org The competitive nature of MLA's antagonism is demonstrated by the observation that its inhibitory effects can be overcome by increasing the concentration of an agonist. nih.gov Structural studies with the homologous Aplysia acetylcholine-binding protein (AChBP) show that upon binding MLA, the conformation of "loop C," a critical component of the agonist binding site, does not significantly change. embopress.org The anthranilate ester side-chain of MLA is crucial for its competitive activity at the orthosteric site of homomeric α7 nAChRs. nih.gov
While MLA is primarily a competitive antagonist at the α7 nAChR orthosteric site, the pharmacology of related compounds and MLA's interaction with other receptor subtypes reveals more complex mechanisms, including non-competitive antagonism and interactions with allosteric sites. Allosteric modulators bind to a site distinct from the orthosteric agonist site, influencing receptor function without directly competing with the agonist. plos.orgucl.ac.uk
Interestingly, structural modifications to MLA can shift its mechanism of action. For example, analogs of MLA lacking the anthranilate side chain act as non-competitive antagonists (NCAs) at α7 nAChRs, suggesting the side chain directs the molecule to the orthosteric site, while the core structure can block the ion channel pore non-competitively. nih.gov Furthermore, some MLA analogs exhibit insurmountable, non-competitive antagonism at the α3β4 nAChR subtype. nih.gov This indicates that these compounds may bind within the ion channel or at an allosteric site to block receptor function, a mechanism distinct from the competitive antagonism seen at α7 nAChRs. nih.gov
A key feature of Methyllycaconitine's pharmacological profile is its high selectivity for the α7 nAChR over other nAChR subtypes, including both neuronal and muscle receptors. caymanchem.comnih.gov Its affinity for other subtypes is significantly lower.
α4β2 and α6β2 nAChRs: MLA interacts with α4β2 and α6β2 subtypes, but only at concentrations significantly higher than those required to block α7 receptors, typically reported as being greater than 40 nM. tocris.comrndsystems.comadooq.com One study reported an IC_50 value of approximately 700 nM for the α4β2 subtype. wikipedia.org
α3β2 nAChRs: MLA demonstrates a higher affinity for the α3β2 subtype than for α4β2, with a reported IC_50 of about 80 nM. wikipedia.org
α3/α6β2β3 nAChRs:* Research suggests that MLA interacts with a presynaptic nAChR on dopamine (B1211576) neurons thought to have a complex subunit composition of α3/α6β2β3*. nih.gov In this context, MLA fully inhibited the binding of α-conotoxin-MII with a K_i value of 33 nM. nih.gov
α3β4 nAChRs: Analogs of MLA have been shown to act as non-competitive antagonists at this subtype. nih.gov
α9α10 nAChRs: These receptors, found primarily in sensory hair cells, are potently blocked by strychnine (B123637) but are less sensitive to MLA, highlighting distinct pharmacological profiles. windows.net
Muscle nAChRs: MLA is markedly less potent at muscle-type nAChRs, with reported K_i values in the micromolar range (1-10 µM), representing a 200-fold lower affinity compared to brain α7 nAChRs. wikipedia.orgbiocrick.comnih.gov
| nAChR Subtype | Binding Constant | Value | Selectivity vs. α7 | Source |
|---|---|---|---|---|
| α7 | K_i | ~1.4 nM | High | tocris.comrndsystems.com |
| α4β2 | IC_50 | ~700 nM | Low | wikipedia.org |
| α3β2 | IC_50 | ~80 nM | Moderate | wikipedia.org |
| α3/α6β2β3* | K_i | 33 nM | Moderate | nih.gov |
| Human Muscle | K_i | ~8 µM | Very Low | wikipedia.org |
| Rat Brain (Nicotine sites) | K_i | 3.7 µM | Very Low | nih.gov |
While MLA acts competitively at the extracellular orthosteric site of α7 receptors, studies on its analogs have provided insight into binding sites for non-competitive antagonism at other nAChR subtypes. nih.gov Research on MLA analogs at the heteromeric α4β2 nAChR has identified a specific binding site for non-competitive channel blockade within the transmembrane ion pore. nih.gov Using the substituted cysteine accessibility method (SCAM), studies revealed that the 13' position, a residue lining the M2 transmembrane domain of the α4 subunit, is the dominant binding site for these non-competitive antagonists. nih.gov Ligand docking simulations into a homology model of the α4β2 receptor supported that the antagonist molecule can be accommodated at this location within the closed channel. nih.gov
Structural data from a co-crystal of MLA with the Aplysia AChBP (a soluble protein homologous to the nAChR extracellular domain) shows the rigid core of MLA positioned at the interface between two subunits. nih.gov This interface is analogous to the orthosteric agonist binding site on the nAChR. nih.gov The flexible anthranilate side chain of MLA extends to occupy a distinct, second pocket, highlighting the complex nature of its interaction with the receptor. nih.gov
Interaction Profiles with Other nAChR Subtypes (e.g., α3β2, α4β2, α6β2, α3β4, α9α10)
Downstream Signaling Pathways and Cellular Mechanisms of Methyllycaconitine (citrate)
Methyllycaconitine (MLA), a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (α7nAChR), exerts its influence on cellular function by interacting with a variety of downstream signaling pathways. nih.gov Its antagonism of α7nAChRs triggers a cascade of intracellular events, modulating everything from neurotransmitter release to inflammatory responses and fundamental cellular processes like autophagy. Understanding these mechanisms is crucial for elucidating the full pharmacological profile of MLA.
Modulation of Neurotransmitter Release (e.g., Dopamine, Serotonin)
Methyllycaconitine has been shown to modulate the release of key neurotransmitters, most notably dopamine. However, its effects are not always straightforward, suggesting an interaction with specific presynaptic nAChR subtypes that regulate dopamine dynamics. In rat striatal synaptosomes, MLA can inhibit dopamine release stimulated by nicotinic agonists. nih.govacs.org For instance, research has demonstrated that 50 nM of MLA partially inhibits dopamine release that is stimulated by nicotine (B1678760). nih.gov This inhibition is competitive, as it can be overcome with higher concentrations of the agonist. nih.gov
Further studies indicate that MLA's impact on dopamine release can be frequency-dependent. elifesciences.org The compound specifically appears to act on α-conotoxin-MII-sensitive presynaptic nAChRs, which are distinct from the classic α7 subtype and are involved in modulating dopamine release in the striatum. nih.gov MLA's ability to inhibit dopamine release was not additive to the effect of α-conotoxin-MII, suggesting both antagonists act at the same receptor site. nih.gov The affinity of MLA for this site was confirmed in binding assays, further supporting its role in directly modulating dopamine terminal function. nih.gov
Regarding serotonin (B10506), evidence suggests an indirect influence. In a neuroinflammation model, a combination treatment including MLA and palonosetron (B1662849) (a 5-HT3 receptor blocker) was found to augment hippocampal levels of both acetylcholine and serotonin. mdpi.com However, this effect was observed as part of a combination therapy, and the direct, isolated effect of MLA on serotonin release is less clearly defined.
Table 1: Research Findings on Methyllycaconitine's (MLA) Effect on Dopamine Release
| Study Model | Agonist Used | Observed Effect of MLA | Reference |
|---|---|---|---|
| Rat striatal synaptosomes | Nicotine (10 µM) | Partial inhibition (16%) of dopamine release at 50 nM MLA. | nih.gov |
| Rat striatal synaptosomes | UB-165 (0.2 µM) | Inhibited dopamine release by 37% at 50 nM MLA. | nih.gov |
| Rat striatal slices | Anatoxin | Partial inhibition of anatoxin-evoked dopamine release. | acs.org |
| Male rat nucleus accumbens | Electrical stimulation | Impacted dopamine release in a frequency-dependent manner. | elifesciences.org |
Involvement in the Cholinergic Anti-Inflammatory Pathway
The cholinergic anti-inflammatory pathway (CAP) is a crucial neural mechanism that regulates the body's inflammatory response, primarily through the action of acetylcholine on α7nAChRs on immune cells like macrophages. plos.orgmdpi.comijbs.comnih.gov By blocking these receptors, MLA effectively inhibits or reverses the anti-inflammatory effects of the CAP. plos.orgmdpi.com
When the CAP is activated, for example by vagus nerve stimulation or an α7nAChR agonist, the production of pro-inflammatory cytokines is suppressed. plos.orgmdpi.comnih.gov MLA has been shown to counteract this effect. In various experimental models, the administration of MLA leads to an increase in the expression and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). plos.orgmdpi.com For example, in a mouse model of viral myocarditis, MLA aggravated myocardial lesions and upregulated TNF-α and IL-6 expression. plos.org Similarly, in cultured microglia, MLA has been observed to reduce the LPS-induced release of TNF-α, suggesting that α7nAChR antagonism, rather than activation, may convey anti-inflammatory properties in the central nervous system under certain conditions. mdpi.comnih.gov This highlights the complex, context-dependent role of the α7nAChR in inflammation. The pathway's function is dependent on the α7nAchR of inflammatory cells to inhibit cytokine synthesis. plos.org
Table 2: Effect of Methyllycaconitine (MLA) on the Cholinergic Anti-Inflammatory Pathway
| Experimental Model | Key Finding | Effect on Cytokines | Reference |
|---|---|---|---|
| Murine model of viral myocarditis | MLA blocks the protective effects of the cholinergic anti-inflammatory pathway. | Upregulated expression of TNF-α and IL-6. | plos.org |
| Cultured microglia (rat) | MLA reduced LPS-induced TNF-α release. | Reduced TNF-α. | nih.gov |
| RAW264.7 murine macrophage cell line | MLA eliminated the anti-inflammatory effects of a specific α7nAChR agonist (GAT107). | Blocked the reduction of IL-6 secretion. | mdpi.com |
| Human epithelial colorectal adenocarcinoma cells (Caco-2) | Partially reversed the inhibitory effect of acetylcholine on TNF-α and NF-κB p65 activation. | Reversed the inhibition of TNF-α. | plos.org |
Regulation of Cellular Processes (e.g., Autophagy in SH-SY5Y cells)
MLA has been found to regulate autophagy, a fundamental cellular process for degrading and recycling damaged organelles and proteins. plos.orgresearchgate.net This is particularly evident in studies using the human neuroblastoma cell line SH-SY5Y, a common model for neurodegenerative disease research. In the context of Alzheimer's disease models, amyloid-β (Aβ) peptides can induce excessive autophagy, which contributes to cytotoxicity. plos.orgnih.gov
Research has shown that MLA can protect SH-SY5Y cells from Aβ-induced cytotoxicity by inhibiting this autophagic process. plos.orgnih.govmedchemexpress.com Treatment with MLA was found to inhibit the Aβ-induced increase in LC3-II levels, a key marker for autophagosome formation. plos.orgmedchemexpress.com Furthermore, MLA also prevented the accumulation of autophagosomes and acidic vacuoles within the cells, as visualized by immunocytochemistry and MDC staining, respectively. plos.orgmedchemexpress.com This suggests that MLA's neuroprotective effect in this context is directly linked to its ability to modulate and prevent excessive autophagy. plos.orgresearchgate.net The activation of α7nAChR-mediated autophagic flux may play a key role in protecting neurons against prion peptide-induced cell death. nih.gov
Table 3: Effect of Methyllycaconitine (MLA) on Autophagy in Aβ-treated SH-SY5Y Cells
| Parameter Measured | Effect of Aβ Peptides | Effect of MLA Treatment | Reference |
|---|---|---|---|
| Cell Viability | Decreased | Inhibited the decrease in cell viability. | medchemexpress.com |
| LC3-II Levels | Increased | Inhibited the increase in LC3-II. | plos.org |
| Autophagosome Accumulation | Increased | Inhibited accumulation. | medchemexpress.com |
| MDC-labeled Acidic Vacuoles | Increased | Decreased accumulation. | plos.orgmedchemexpress.com |
Influence on Gene Expression (e.g., Choline Acetyltransferase)
The direct influence of Methyllycaconitine on the gene expression of Choline Acetyltransferase (ChAT) is not extensively detailed in the available research literature. While the cholinergic system, including ChAT-positive cells, is integral to the pathways MLA influences (like the cholinergic anti-inflammatory pathway), studies focusing specifically on MLA's regulatory effect on the gene expression of ChAT are not prominent. nih.gov Research has shown that MLA can affect protein expression post-transcriptionally; for example, it increased the expression of monomeric serine racemase (m-SR) without altering its mRNA levels, suggesting a mechanism involving de novo protein synthesis rather than gene transcription. nih.gov However, this effect was specific to serine racemase and cannot be extrapolated to Choline Acetyltransferase without direct evidence.
Interplay with Intracellular Signaling Cascades
Methyllycaconitine's function as an α7nAChR antagonist places it at a critical junction for multiple intracellular signaling cascades that govern inflammation, cell survival, and protein synthesis.
Mammalian Target of Rapamycin (B549165) (mTOR) Pathway: The mTOR pathway is a central regulator of cell growth, proliferation, and autophagy. researchgate.net MLA's inhibitory effect on autophagy in SH-SY5Y cells is directly linked to its interaction with the mTOR pathway. mdpi.complos.orgnih.gov Amyloid-β peptides induce autophagy by suppressing mTOR signaling, an effect evidenced by the decreased phosphorylation of the mTOR substrate p70S6K. plos.orgplos.org MLA treatment counteracts this, attenuating the Aβ-induced decrease in p70S6K phosphorylation. plos.orgplos.org This upregulation of mTOR signaling by MLA is believed to be a key mechanism behind its ability to inhibit Aβ-induced autophagy and the associated cytotoxicity. plos.org In other cell types, MLA has also been shown to promote signaling cascades involving ERK1/2, Akt, and rapamycin-sensitive mTOR to increase protein synthesis. nih.gov
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): The NF-κB pathway is a primary regulator of pro-inflammatory gene expression. mdpi.com The activation of α7nAChR typically leads to an inhibition of the NF-κB pathway, which is a cornerstone of the cholinergic anti-inflammatory response. researchgate.net As an antagonist, MLA can prevent or reverse this inhibition. For instance, in LPS-stimulated Caco-2 cells, acetylcholine's inhibitory effect on the nuclear translocation of the NF-κB p65 subunit was partially reversed by MLA. plos.org This demonstrates that by blocking the α7nAChR, MLA can disinhibit the NF-κB pathway, allowing for the transcription of pro-inflammatory cytokines like TNF-α. plos.orgnih.gov
Jak2-STAT3 (Janus kinase 2-Signal transducer and activator of transcription 3): The Jak2-STAT3 pathway is another critical signaling cascade involved in the cholinergic anti-inflammatory pathway. Activation of α7nAChR by an agonist recruits and phosphorylates Jak2, which in turn activates the transcription factor STAT3. plos.orgdergipark.org.tr Activated STAT3 is a key anti-inflammatory molecule. researchgate.net Methyllycaconitine, by blocking the α7nAChR, prevents this cascade. Studies have shown that in the presence of an α7nAChR agonist, STAT3 is phosphorylated (activated), but this effect is reduced or absent when MLA is introduced. plos.org This blockade leads to a decrease in anti-inflammatory signaling and an increase in the expression of pro-inflammatory cytokines, an effect observed in models of viral myocarditis and postoperative ileus. plos.orgthno.org
Table 4: Methyllycaconitine's (MLA) Interplay with Key Intracellular Signaling Cascades
| Signaling Pathway | Cell/System Model | Effect of MLA | Downstream Consequence | Reference |
|---|---|---|---|---|
| mTOR | Aβ-treated SH-SY5Y cells | Attenuates the Aβ-induced decrease in p70S6K phosphorylation. | Inhibition of autophagy, increased cell viability. | plos.orgplos.org |
| NF-κB | LPS-stimulated Caco-2 cells | Partially reverses acetylcholine-mediated inhibition of NF-κB p65 nuclear translocation. | Increased pro-inflammatory signaling. | plos.org |
| Jak2-STAT3 | Murine model of viral myocarditis | Blocks agonist-induced phosphorylation of STAT3. | Decreased anti-inflammatory signaling; increased TNF-α and IL-6. | plos.org |
| Jak2-STAT3 | Rat model of carrageenan-induced paw edema | Blocked the inhibition of JAK2 and STAT3 phosphorylation by an investigational compound (LXM-15). | Reversed the anti-inflammatory effects (reduction of TNF-α and IL-6). | biocrick.com |
Structure Activity Relationships Sar of Methyllycaconitine Citrate and Its Analogues
Impact of Core Norditerpenoid Structure on Receptor Affinity and Selectivity
Methyllycaconitine (B43530) is a C19-norditerpenoid alkaloid, characterized by a highly oxygenated and complex hexacyclic framework. rsc.org SAR studies have revealed that while the entire hexacyclic core contributes to the high affinity of MLA, certain structural modifications within this core can be tolerated without a complete loss of activity. This suggests that the core structure primarily serves as a rigid scaffold to correctly orient the key pharmacophoric elements for optimal interaction with the receptor.
While the complete norditerpenoid skeleton is optimal, studies on simplified analogues have shown that portions of the core are sufficient to retain some level of activity. For instance, tricyclic analogues containing the A, B, and E rings of MLA have been synthesized and shown to possess nicotinic antagonist activity, although with reduced potency compared to the parent compound. portlandpress.com This indicates that while the entire core is not strictly essential for binding, a significant portion of its structure is required to achieve the high affinity and selectivity characteristic of MLA.
Role of the C-18 Ester Group and Lycoctonine (B1675730) Analogs in Activity
One of the most critical structural features of methyllycaconitine for its biological activity is the complex ester group at the C-18 position. wikipedia.org This N-(2-carboxyphenyl)-methylsuccinamido-ester is a rare entity among natural products. wikipedia.org Early studies demonstrated that hydrolysis of this ester group to yield the amino-alcohol lycoctonine results in a dramatic reduction in toxicity and potency. wikipedia.org Lycoctonine is over 100 times less toxic than MLA and about ten times less potent in functional pharmacological assays. wikipedia.org This highlights the indispensable role of the C-18 ester in the high-affinity binding of MLA to nAChRs.
The importance of the C-18 ester is further underscored by the high toxicity of other N-(methylsuccinimido) anthranoyllycoctonine (B54) (MSAL)-type alkaloids, such as nudicauline (B52) and 14-deacetylnudicauline. researchgate.net The presence of the 2-((S)-methylsuccinimido)benzoyl moiety is crucial for high-affinity binding to α7-type nAChRs. In contrast, lycoctonine-type alkaloids lacking this specific ester at C-18 exhibit significantly lower toxicity. researchgate.net
SAR studies have shown that replacing the C-18 ester with other groups leads to a substantial loss of activity. For example, converting MLA to neopentyl alcohol lycoctonine results in a 1000-fold decrease in activity. acs.org Furthermore, attempts to create active compounds by esterifying 2-(methylsuccinimido)-benzoic acid with various alcohols and amino-alcohols that represent "molecular fragments" of MLA have been largely unsuccessful, indicating that the entire lycoctonine scaffold is necessary to properly present the ester side-chain to the receptor. wikipedia.org
The table below summarizes the impact of modifications at the C-18 position on the activity of methyllycaconitine and related compounds.
| Compound | C-18 Substituent | Relative Potency/Toxicity |
| Methyllycaconitine | N-(2-carboxyphenyl)-methylsuccinamido-ester | High |
| Lycoctonine | Hydroxyl group (-OH) | Low (approx. 10x less potent than MLA) |
| Anthranoyllycoctonine | Anthranoyl ester | Intermediate (less toxic than MLA) |
| Lycoctonine-18-O-benzoate | Benzoyl ester | Reduced affinity compared to MLA |
Importance of Specific Structural Moieties (e.g., Neopentyl Ester Side-Chain, Piperidine (B6355638) Ring N-Side Chain)
Beyond the core structure and the C-18 ester, specific moieties on the periphery of the methyllycaconitine molecule play a significant role in modulating its affinity and selectivity for nicotinic acetylcholine (B1216132) receptors.
Neopentyl Ester Side-Chain: The ester side-chain, specifically the N-substituted anthranilate ester, is a key pharmacophoric element. ccspublishing.org.cnresearchgate.net This entire side-chain, not just the ester linkage, is crucial for potent activity. For instance, the absence of the methyl group from the methylsuccinimido ring, as seen in the alkaloid lycaconitine, reduces the affinity for α7 receptors by about 20-fold. wikipedia.org Conversely, this change does not significantly affect the affinity for α4β2 receptors, indicating a role for this methyl group in subtype selectivity. wikipedia.org If the succinimide (B58015) ring is removed entirely, leaving only an amino group attached to the benzene (B151609) ring (as in anthranoyllycoctonine), the affinity for α7 receptors is reduced by over 200-fold compared to MLA. wikipedia.org
Piperidine Ring N-Side Chain: The nitrogen atom within the piperidine E-ring and its substituent are also critical for the pharmacological action of MLA and its analogues. acs.orgresearchgate.net The N-ethyl group of MLA is an important feature. lookchem.com SAR studies on simplified analogues have shown that the nature of the N-side chain significantly influences the interaction with the target nAChR. acs.org In a series of E-ring analogues tested on bovine adrenal α3β4 nAChRs, the analogue with a 3-phenylpropyl N-side-chain was found to be the most potent. acs.org However, when tested on α7 nAChRs, this same analogue showed only weak inhibition. acs.org More recent studies on simplified AE-bicyclic analogues have shown that bulkier N-side-chains containing a phenyl moiety generally enhance antagonist activity at human α7 nAChRs compared to smaller alkyl side-chains. acs.org The order of activity for different N-side-chains was found to be benzyl (B1604629) > 4-phenylbutyl > 2-phenylethyl > 3-phenylpropyl > methyl > ethyl. acs.org
The following table illustrates the effect of different N-side chains on the antagonist activity of simplified AE-bicyclic analogues at human α7 nAChRs.
| N-Side Chain | Relative Antagonist Activity |
| Benzyl | Highest |
| 4-Phenylbutyl | High |
| 2-Phenylethyl | Moderate-High |
| 3-Phenylpropyl | Moderate |
| Methyl | Low |
| Ethyl | Lowest |
These findings underscore that both the ester side-chain and the N-side-chain are crucial structural determinants for the potent and selective antagonism of methyllycaconitine. nih.gov
Rational Design and Synthesis of Simplified Analogues for SAR Studies
The structural complexity of methyllycaconitine presents significant challenges for total synthesis and the generation of analogues for SAR studies. To overcome this, researchers have focused on the rational design and synthesis of simplified analogues that retain the key pharmacophoric elements of MLA while being more synthetically accessible. nih.govacs.org
One successful approach has been the synthesis of analogues containing fragments of the norditerpenoid core, such as those incorporating only the A and E rings (AE-bicyclic analogues) or the A, B, and E rings (ABE-tricyclic analogues). ccspublishing.org.cnportlandpress.com These simplified structures serve as scaffolds to which the crucial C-18 ester side-chain, or variations thereof, can be attached.
For example, the synthesis of AE-bicyclic analogues with different N-side-chains and ester side-chains has been achieved in just three steps. nih.govacs.org These studies have confirmed the importance of a bulky, aromatic N-side-chain for antagonist activity at human α7 nAChRs. acs.org However, even the most effective of these simplified analogues was significantly less potent than MLA itself, demonstrating that while these simpler systems are valuable tools for probing SAR, the full norditerpenoid core is necessary for maximal potency. researchgate.netnih.gov
The synthesis of ABE-tricyclic analogues has also provided valuable insights. One study found that of two diastereomers produced during the synthesis, one had a 200-fold greater potency than the other, highlighting the importance of the molecule's three-dimensional stereochemistry for its activity. portlandpress.com This more potent tricyclic analogue had an intermediate affinity between the simple bicyclic analogues and MLA, suggesting that increasing the complexity of the core structure towards that of the natural product leads to a corresponding increase in potency. portlandpress.com
The development of synthetic strategies, such as the use of a Wacker oxidation-intramolecular aldol (B89426) condensation to construct the B ring onto an AE fragment, has been crucial in accessing these simplified tricyclic systems. rsc.org These rational design and synthesis efforts are essential for building a comprehensive understanding of the structural basis for MLA's activity and for the potential development of novel, more synthetically accessible nAChR ligands. nih.gov
Pharmacophore Mapping and Molecular Modeling Insights
Pharmacophore mapping and molecular modeling have become indispensable tools for understanding the structure-activity relationships of methyllycaconitine and its analogues at a molecular level. nih.gov These computational approaches provide insights into the key chemical features and spatial arrangements required for ligand binding and have been used to develop predictive models for the activity of novel compounds.
A key pharmacophore model for MLA's interaction with the α7 nAChR highlights the critical distance between the nitrogen atom of the piperidine E-ring and the ester carbonyl group of the C-18 side chain. rsc.org This arrangement is thought to mimic the binding of the endogenous agonist, acetylcholine. escholarship.org
Molecular modeling studies, often in conjunction with the crystal structures of acetylcholine-binding protein (AChBP)—a soluble homologue of the nAChR ligand-binding domain—have provided detailed pictures of how MLA interacts with its target. embopress.org These studies show that MLA binds at the interface between subunits, with the bulky lycoctonine moiety making extensive contacts and the N-phenyl succinimide side chain projecting into a specific sub-pocket. embopress.org
For other nAChR subtypes, such as the α4β2 receptor, modeling has been used to understand the non-competitive inhibition observed with some MLA analogues. Docking studies of a simplified bicyclic alcohol analogue into a homology model of the α4β2 receptor suggested a binding site within the ion channel pore, a hypothesis that was subsequently supported by mutagenesis experiments. nih.govacs.org
More advanced computational techniques, such as the development of 3D quantitative structure-activity relationship (QSAR) models, have been applied to large sets of MLA analogues. acs.org These models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have successfully predicted the inhibitory activity of new analogues at α3β4* nAChRs and have provided insights into the favorable and unfavorable steric and electrostatic interactions within the binding site. science.gov
Recent work has also focused on developing pharmacophore models for specific binding sites on different nAChR stoichiometries, such as the unique α4-α4 interface of the (α4)3(β2)2 receptor. nih.gov These models, which incorporate features like cationic centers and hydrogen bond acceptors, are crucial for the rational design of new ligands with improved subtype selectivity. nih.gov By combining SAR data from synthetic analogues with computational modeling, a more complete and predictive understanding of methyllycaconitine's interactions with nAChRs can be achieved.
Synthetic and Semisynthetic Methodologies for Methyllycaconitine Citrate and Derivatives
Early Semisynthetic Routes from Natural Precursors
The primary natural precursor for the semisynthesis of methyllycaconitine (B43530) is lycoctonine (B1675730), the parent amino-alcohol of MLA. wikipedia.org Lycoctonine can be readily obtained in the laboratory through the simple alkaline hydrolysis of MLA, which is itself isolated from various Delphinium (larkspur) species. wikipedia.org
A key breakthrough in the semisynthesis of MLA was reported in 1994. This method involves the acylation of lycoctonine. wikipedia.org The process reattaches the N-(methylsuccinimido)anthranoyl ester group at the C-18 position of the lycoctonine core. This pivotal development not only provided a route to MLA itself but also opened the door for creating a variety of analogues, such as those found in inuline (B14111031) and delsemine, by using different acylating agents. wikipedia.orgcore.ac.uk This strategy has been fundamental for producing MLA for research purposes and for enabling the synthesis of derivatives needed to probe its biological functions.
Strategies for the Synthesis of Novel Methyllycaconitine (citrate) Analogues
Building upon early semisynthetic work, researchers have developed various strategies to create novel MLA analogues, aiming to simplify the structure or introduce new functionalities. These efforts are crucial for understanding the pharmacophore of MLA and for developing new molecular probes.
One major strategy involves modifying the ester side-chain attached to the lycoctonine core. By coupling lycoctonine with various synthesized carboxylic acids, a range of analogues has been produced. For instance, analogues have been created by replacing the (S)-2-methylsuccinimidobenzoyl group with other moieties. nih.gov The general synthesis involves activating the desired carboxylic acid (imido acid) with a coupling agent like p-toluenesulfonyl chloride in pyridine, followed by reaction with lycoctonine. nih.gov The resulting product is then purified using chromatography. nih.gov
Examples of analogues synthesized via this route include:
(R)-Methyllycaconitine (1b) : Synthesized using (R)-2-methylsuccinimidobenzoic acid. nih.gov
2,2-Dimethyllycaconitine (1c) : Created using 2-(3,3-dimethyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid. nih.gov
2,3-Dimethyllycaconitine (1d) : Utilized 2-(3,4-dimethyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid. nih.gov
Phenyllycaconitine (1e) : Involved the use of 2-(3-phenyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid. nih.gov
Cyclohexyllycaconitine (1f) : Synthesized with 2-(3-cyclohexyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid. nih.gov
Another significant strategy focuses on creating structurally simplified analogues that retain key features of the native molecule. Researchers have successfully synthesized simplified AE-bicyclic analogues of MLA. researchgate.net This approach achieved the synthesis of various analogues possessing different ester and nitrogen side-chains in just three steps, demonstrating a more efficient route to novel compounds. researchgate.net These simplified structures help to identify the minimal structural requirements for biological activity.
Table 1: Synthesized Analogues of Methyllycaconitine (citrate)
| Analogue Name | Modification | Precursors | Reference |
|---|---|---|---|
| (R)-Methyllycaconitine (1b) | Stereochemical inversion at the succinimide (B58015) methyl group | Lycoctonine, (R)-2-methylsuccinimidobenzoic acid | nih.gov |
| 2,2-Dimethyllycaconitine (1c) | Addition of a second methyl group to the succinimide ring | Lycoctonine, 2-(3,3-dimethyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid | nih.gov |
| 2,3-Dimethyllycaconitine (1d) | Shifting the methyl group on the succinimide ring | Lycoctonine, 2-(3,4-dimethyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid | nih.gov |
| Phenyllycaconitine (1e) | Replacement of the succinimide methyl group with a phenyl group | Lycoctonine, 2-(3-phenyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid | nih.gov |
| Cyclohexyllycaconitine (1f) | Replacement of the succinimide methyl group with a cyclohexyl group | Lycoctonine, 2-(3-cyclohexyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid | nih.gov |
| AE-Bicyclic Analogues (14-21) | Simplified core structure with varied ester and nitrogen side-chains | Simplified AE-bicyclic core, various amines and acylating agents | researchgate.net |
Development of Chemical Modifications to Enhance Specific Receptor Interactions
Chemical modifications of MLA are primarily driven by the desire to understand and enhance its interaction with specific nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes. researchgate.netresearchgate.net MLA is a highly potent and selective antagonist of α7 nAChRs, but it also interacts with other subtypes like α3/α6β2β3* and α4β2 at higher concentrations. researchgate.nettocris.com Synthetic modifications allow for the fine-tuning of this selectivity.
Key structural elements targeted for modification include:
The Ester Side-Chain : The N-(methylsuccinimido)anthranoyl ester at C-18 is critical for high-affinity binding. wikipedia.orgnih.gov Even small changes here can have dramatic effects. For example, replacing the (S)-2-methylsuccinimidobenzoyl group with its (R)-enantiomer to create (R)-methyllycaconitine (1b) causes a small reduction in binding affinity at the α7 nAChR. nih.gov However, the analogue known as 1c, which has methyl groups at both the (2S) and (2R) positions, is 6.7 times more potent than MLA in antagonizing nicotine-induced antinociception, despite having a similar affinity for the α7 nAChR as the 1b analogue. nih.gov This suggests that these modifications alter the interaction with other receptor sites or signaling pathways. nih.gov
The Piperidine (B6355638) Ring N-Side-Chain : The N-ethyl group on the piperidine ring also influences receptor interaction. Studies on simplified AE-bicyclic analogues have shown that modifying this N-side-chain can alter antagonist activity. researchgate.netacs.org For instance, introducing bulkier side-chains containing a phenyl moiety, such as a benzyl (B1604629) or 3-phenylpropyl group, enhances antagonist activity at human α7 nAChRs compared to smaller alkyl side-chains like methyl or ethyl. researchgate.netacs.org The most effective of these simplified analogues, one with a benzyl N-side-chain (analogue 16), reduced the agonist response at human α7 nAChRs to about 53%, compared to a reduction to 3.4% by MLA itself. researchgate.netacs.org
These synthetic efforts have demonstrated that the antagonist effects of MLA can be retained in simpler molecules and that selectivity can be modulated. For example, some novel analogues based on a (3-ethyl-9-methylidene-3-azabicyclo[3.3.1]nonan-1-yl)methanol template showed selectivity for the α4β2 over the α7 nAChR subtype. acs.org This research is crucial for developing more specific pharmacological tools to study the function of different nAChR subtypes in various physiological and pathological processes. nih.govacs.org
Table 2: Structure-Activity Relationship Highlights for MLA Analogues
| Analogue/Modification | Receptor Target | Observed Effect on Interaction/Activity | Reference |
|---|---|---|---|
| Hydrolysis of C-18 ester (forms Lycoctonine) | nAChRs | ~10-fold less potent than MLA | wikipedia.org |
| (R)-Methyllycaconitine (1b) | α7 nAChR | Slight reduction in binding affinity compared to MLA | nih.gov |
| 2,2-Dimethyllycaconitine (1c) | α7 nAChR / Other sites | Similar α7 affinity to 1b, but 6.7x more potent in antagonizing nicotine (B1678760) antinociception | nih.gov |
| AE-Bicyclic Analogue with Benzyl N-side-chain (16) | Human α7 nAChR | Inhibited agonist response to 53.2% (vs. 3.4% for MLA) | researchgate.netacs.org |
| AE-Bicyclic Analogue with 3-Phenylpropyl N-side-chain | Bovine α3β4 nAChR | Inhibited nicotine-stimulated catecholamine secretion by ~86% | acs.org |
| Analogues on azabicyclo[3.3.1]nonan-1-yl)methanol template | α4β2 vs α7 nAChR | Showed selectivity for α4β2 over α7 subtype | acs.org |
Advanced Analytical Methodologies for Methyllycaconitine Citrate Research
Chromatographic Techniques for Purity and Quantification in Research Samples
Chromatographic methods are fundamental in MLA research for ensuring the purity of the compound used in experiments and for quantifying its concentration in various matrices.
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used technique for the analysis of MLA. mdpi.com This method is particularly useful for assessing the purity of MLA citrate, with commercial standards often specifying a purity of ≥95% as determined by HPLC. tocris.com An assay using ion suppression reverse-phase HPLC with UV detection at 270 nm has been described for the quantification of MLA. nih.govresearchgate.net This method was capable of detecting 280 ng of MLA on the column. nih.gov Another study utilized HPLC for the determination of MLA in Delphinium nuttallianum, highlighting its application in the analysis of plant-derived samples. acs.org The selection of the detection wavelength is critical and is based on the UV absorbance profile of the MLA molecule. In diode array detectors, light passes through the flow cell before being split, allowing for the measurement of absorbance at multiple wavelengths simultaneously. chromatographyonline.com
A study on mutagenic Delphinium malabaricum employed Reversed-Phase HPLC (RP-HPLC) to analyze and quantify MLA content. researchgate.net The results indicated that the concentration of MLA varied with the mutagenic treatment, demonstrating the technique's utility in comparative studies. researchgate.net
Table 1: HPLC Methods for Methyllycaconitine (B43530) Analysis
| Analytical Technique | Sample Type | Detection Method | Key Findings |
|---|---|---|---|
| Ion Suppression Reverse-Phase HPLC | Not specified | UV Absorbance (270 nm) | Method detected 280 ng of MLA on column. nih.gov |
| HPLC | Delphinium nuttallianum | Not specified | Used for determination of MLA in plant species. acs.org |
| RP-HPLC | Mutagenic Delphinium malabaricum | Not specified | Quantified MLA content, showing variations with mutagenic treatments. researchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Biological Matrices
For the quantification of MLA in complex biological matrices such as plasma and brain tissue, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and specificity. nih.govnih.gov A sensitive LC-MS/MS method has been developed and validated for quantifying MLA in rat plasma and brain tissue. nih.gov This method involves protein precipitation with acetonitrile, followed by separation on a reversed-phase column and analysis by MS/MS in the multiple reaction monitoring (MRM) mode. nih.gov The precursor to product ion transition of m/z 683→216 was used for MLA. nih.gov This assay demonstrated a linear dynamic range of 0.5–250 ng/mL with a lower limit of quantification (LLOQ) of 0.5 ng/mL in both rat plasma and brain tissue. nih.gov The method has been successfully applied to rodent pharmacokinetic and brain penetration studies. nih.govnih.gov
LC-MS/MS has also been employed to study the gut uptake and metabolization of MLA in honey bees (Apis mellifera). acs.org This highlights the versatility of the technique in analyzing MLA across different species and biological contexts. The complexity of biological matrices, which contain numerous endogenous compounds, can interfere with analysis, a phenomenon known as the matrix effect. psu.edu Techniques like protein precipitation, liquid-liquid extraction, and solid-phase extraction are employed to minimize these effects. psu.edu
Table 2: LC-MS/MS Method Parameters for MLA Quantification in Rat Plasma and Brain Tissue
| Parameter | Value |
|---|---|
| Analytical Method | High-Performance Liquid Chromatography-Positive Ion Electrospray Tandem Mass Spectrometry (LC-MS/MS) nih.gov |
| Sample Preparation | Acetonitrile Protein Precipitation nih.gov |
| Chromatographic Separation | Reversed-phase column with gradient mobile phase nih.gov |
| Mass Spectrometry Mode | Multiple Reaction Monitoring (MRM) nih.gov |
| Ion Transition (MLA) | m/z 683→216 nih.gov |
| Linear Dynamic Range | 0.5–250 ng/mL nih.gov |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL nih.gov |
| Precision | <12% nih.gov |
Radioligand Binding Assays for Receptor Characterization
Radioligand binding assays are indispensable for characterizing the interaction of MLA with its target receptors. These assays typically use a tritiated form of MLA ([³H]MLA) to investigate its binding affinity and specificity for nAChRs. nih.govnih.gov
Studies using [³H]MLA have demonstrated its high affinity for α7-type neuronal nAChRs in rat brain membranes, with a dissociation constant (Kd) of approximately 1.86 nM. nih.gov The binding is characterized by rapid association and dissociation kinetics. nih.gov Competition binding assays, where the displacement of [³H]MLA by other nicotinic ligands is measured, have confirmed the nicotinic pharmacology of its binding site. nih.gov For instance, the snake α-toxins, α-bungarotoxin and α-cobratoxin, displace [³H]MLA with high affinity (Ki = 1.8 nM and 5.5 nM, respectively), whereas nicotine (B1678760) is significantly less potent. nih.gov
These assays have also been used to map the distribution of α7-nAChRs in the brain, showing high densities in the hippocampus and hypothalamus. nih.govnih.gov Furthermore, radioligand binding studies have revealed that MLA can displace ¹²⁵I-α-bungarotoxin from α7 receptors with a Ki of approximately 1 nM and from Torpedo nicotinic acetylcholine (B1216132) receptors with a Ki of about 1 µM. wikipedia.org
Table 3: Binding Affinities of Methyllycaconitine and Competitors at Nicotinic Receptors
| Radioligand | Receptor/Preparation | Competing Ligand | Affinity (Ki/Kd) |
|---|---|---|---|
| [³H]MLA | Rat brain membranes (α7-type nAChR) | - | 1.86 nM (Kd) nih.gov |
| [³H]MLA | Rat brain membranes (α7-type nAChR) | α-Bungarotoxin | 1.8 nM (Ki) nih.gov |
| [³H]MLA | Rat brain membranes (α7-type nAChR) | α-Cobratoxin | 5.5 nM (Ki) nih.gov |
| [³H]MLA | Rat brain membranes (α7-type nAChR) | Nicotine | 6.1 µM (Ki) nih.gov |
| ¹²⁵I-α-Bungarotoxin | Human K28 cell line (α7 receptors) | MLA | ~1 nM (Ki) wikipedia.org |
| ¹²⁵I-α-Bungarotoxin | Torpedo nAChRs | MLA | ~1 µM (Ki) wikipedia.org |
Electrophysiological Techniques for Functional Receptor Analysis (e.g., Xenopus Oocytes, Nerve-Muscle Preparations)
Electrophysiological techniques are critical for assessing the functional consequences of MLA binding to its receptor. These methods measure changes in ion flow or electrical potential across cell membranes in response to MLA application.
Xenopus oocytes are a common expression system used to study the effects of MLA on specific nAChR subtypes. acs.orgnih.govresearchgate.netnih.gov By injecting cRNA encoding for different receptor subunits into the oocytes, researchers can create functional receptors on the oocyte membrane and measure the antagonist effects of MLA using two-electrode voltage clamp electrophysiology. researchgate.netacs.org Such studies have shown that MLA and its analogues can act as antagonists at various nAChR subtypes, including α7, α4β2, and α3β4. acs.orgnih.gov For example, at human α7 nAChRs expressed in Xenopus oocytes, MLA at a concentration of 1 nM inhibited the receptor response to acetylcholine to just 3.4% of the normal response. acs.org
Nerve-muscle preparations are another classic electrophysiological model used to study the effects of MLA at the neuromuscular junction. wikipedia.orgnih.gov Studies on rat phrenic nerve-diaphragm and frog nerve-muscle preparations have demonstrated that MLA blocks neuromuscular transmission by inhibiting postsynaptic action potentials and reducing the amplitude of miniature end-plate potentials. wikipedia.org For instance, in the rat phrenic nerve-diaphragm preparation, a 2 x 10⁻⁵ M concentration of MLA caused a 50% decrease in the muscle's response to nerve stimulation. wikipedia.org These findings confirm the curare-like, neuromuscular-blocking properties of MLA. wikipedia.org
Spectroscopic and Crystallographic Approaches for Structural Confirmation
The definitive three-dimensional structure of MLA has been elucidated through a combination of spectroscopic and crystallographic techniques. While a total synthesis had not been reported as of 2012, the complete molecular structure was first proposed in 1959. wikipedia.org This initial structure was supported in part by X-ray crystallography of a chemical derivative of MLA. researchgate.netwikipedia.org However, the stereochemistry at the C-1 position was later revised in 1981. wikipedia.org
More recently, X-ray crystallography has provided high-resolution structures of MLA in complex with its target receptors. The crystal structure of the extracellular domain (ECD) of the human neuronal α9 nAChR in complex with MLA has been determined at a resolution of 1.7 Å. nih.govnih.gov Additionally, the crystal structure of a complex between MLA and an acetylcholine-binding protein (AChBP) from the sea snail Aplysia californica has also been solved. wikipedia.org These crystal structures provide detailed insights into the molecular interactions between MLA and the amino acid residues within the receptor's binding pocket, revealing the structural basis for its antagonist activity. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and mass spectrometry are also essential for the characterization and structural confirmation of MLA and its synthetic analogues. nih.govacs.org
Computational Chemistry and Molecular Dynamics Simulations for Ligand-Receptor Docking
Computational chemistry and molecular dynamics (MD) simulations are powerful tools used to investigate the binding of MLA to nAChRs at an atomic level. nih.govoncotarget.com These in silico methods complement experimental data by providing a dynamic view of the ligand-receptor interactions.
Ligand docking studies have been performed to predict the binding pose of MLA and its analogues within the ligand-binding domain (LBD) of nAChR subtypes, such as the α7 receptor. acs.orgresearchgate.netnih.gov These models are often built using homology modeling, based on the crystal structures of related proteins like the AChBP. researchgate.netnih.gov Docking studies can help to identify key amino acid residues that are crucial for binding. researchgate.net For example, docking of an MLA analog into a homology model of the (α4)₃(β2)₂ nAChR suggested a binding site within the ion channel pore. nih.gov
Molecular dynamics simulations can then be used to study the stability of the docked ligand-receptor complex and to explore the conformational changes that may occur upon binding. researchgate.net Furthermore, quantitative structure-activity relationship (QSAR) models, such as comparative molecular field analysis (CoMFA) and comparative molecular similarity index analysis (CoMSIA), have been developed for MLA analogues. nih.gov These computational models correlate the structural features of the molecules with their inhibitory activity, providing valuable insights for the design of new and more potent ligands. nih.gov
Table 4: Compounds Mentioned in the Article
| Compound Name |
|---|
| Methyllycaconitine (citrate) |
| Acetylcholine |
| Nicotine |
| α-Bungarotoxin |
| α-Cobratoxin |
| Physostigmine |
| d-Tubocurarine |
| Lycoctonine (B1675730) |
| Aconitine |
| Lappaconitine |
| Condelphine |
| Yunaconitine |
| Crassicauline A |
| Foresaconitine |
| Waglerin-1 |
| αA-OIVA |
| Methanethiosulfonate ethylammonium (B1618946) (MTSEA) |
| ABBF |
| PNU282987 |
| Tropisetron |
| Galantamine |
| Bupropion |
| DMXBA |
| Clomipramine |
| Paroxetine |
| Epibatidine |
| Hexamethonium |
| Amygdalin |
| Atropine |
| Aucubin |
| Gelsemine |
| Senecionine |
| Senkirkine |
| Triptolide |
Preclinical Research Models and Applications of Methyllycaconitine Citrate
In Vitro Cellular Models for Mechanistic Studies
In vitro models provide a controlled environment to dissect the molecular and cellular effects of MLA. These systems are instrumental in understanding the fundamental mechanisms of α7 nAChR function and the consequences of its inhibition by MLA.
Use in Cultured Cell Lines Expressing Recombinant nAChRs
Cultured cell lines genetically engineered to express specific nAChR subtypes are invaluable for characterizing the selectivity and potency of compounds like MLA. Xenopus oocytes are a common model system for expressing recombinant nAChRs. Studies using this system have been crucial in defining the pharmacological profile of MLA, demonstrating its high affinity for the α7 nAChR. jneurosci.org
Various mammalian cell lines are also employed to study the effects of MLA. For instance, SH-SY5Y neuroblastoma cells, which endogenously express α7 nAChRs, are used to investigate the receptor's role in cellular processes like autophagosome accumulation. medchemexpress.commedchemexpress.com In these cells, MLA has been shown to inhibit the effects of amyloid-β, a peptide associated with Alzheimer's disease. medchemexpress.commedchemexpress.com Other cell lines, such as SH-EP1, TE-671, and MOLT-3, have also been utilized in research involving nAChRs, contributing to a broader understanding of nicotinic pharmacology.
The A549 lung adenocarcinoma cell line is another important model. Research has shown that MLA, in combination with other treatments, can significantly inhibit the proliferation and migration of these cancer cells while promoting apoptosis. spandidos-publications.combiocrick.com This highlights the potential role of α7 nAChRs in cancer progression.
| Cell Line | Receptor Target | Key Application of Methyllycaconitine (B43530) | Observed Effect |
|---|---|---|---|
| Xenopus Oocytes | Recombinant nAChRs (including α7) | Characterization of nAChR antagonist pharmacology. jneurosci.org | Demonstrated high-affinity antagonism of α7 nAChRs. jneurosci.org |
| SH-SY5Y | α7 nAChR | Investigation of amyloid-β induced effects. medchemexpress.commedchemexpress.com | Inhibited amyloid-β-induced autophagosome accumulation and decreases in cell viability. medchemexpress.commedchemexpress.com |
| A549 | α7 nAChR | Study of cancer cell proliferation and apoptosis. spandidos-publications.combiocrick.com | Inhibited proliferation and promoted apoptosis. spandidos-publications.combiocrick.com |
| RAW 264.7 Macrophages | α7 nAChR | Elucidation of the cholinergic anti-inflammatory pathway. frontiersin.orgresearchgate.net | Blocked the anti-inflammatory effects of α7 nAChR agonists. frontiersin.orgresearchgate.net |
Application in Synaptosomal Preparations and Tissue Slices
To study the effects of MLA in a more physiologically relevant context, researchers utilize synaptosomes and brain tissue slices. Synaptosomes are isolated nerve terminals that retain their functional machinery, making them an excellent model for studying neurotransmitter release. Studies using synaptosomes from the rat hippocampus have shown that MLA can block choline-induced GABA release, indicating a role for presynaptic α7 nAChRs in modulating inhibitory neurotransmission. semanticscholar.org In rat striatal synaptosomes, MLA was found to prevent methamphetamine-induced decreases in dopamine (B1211576) uptake and the generation of reactive oxygen species. researchgate.net
Brain slices, which preserve the local neural circuitry, are used to investigate the effects of MLA on synaptic transmission and plasticity. In rat hippocampal slices, MLA has been used to demonstrate that α7 nAChRs are not involved in certain forms of synaptic potentiation. researchgate.net Conversely, experiments on developing CA1 pyramidal neurons in the hippocampus used MLA to block α7-containing nicotinic receptors to isolate the function of other nAChR subtypes. physiology.org Studies in mouse hippocampal slices have utilized MLA to show that α7 nAChR signaling is not necessary for organophosphate-induced electrical spike activity. biorxiv.org
Investigations into Cell Viability and Apoptotic/Autophagic Pathways in Disease Models
MLA has been instrumental in studies investigating the role of α7 nAChRs in cell survival and death pathways, particularly in the context of neurodegenerative diseases and cancer. In SH-SY5Y cells, a model for neuronal function, pretreatment with MLA was shown to inhibit the decrease in cell viability induced by amyloid-β (Aβ) 25-35. medchemexpress.commedchemexpress.com Furthermore, MLA was observed to inhibit Aβ-induced increases in LC3-II levels and the accumulation of autophagosomes, suggesting that α7 nAChR blockade can modulate autophagy. medchemexpress.commedchemexpress.com
In the context of cancer, research on A549 lung cancer cells demonstrated that MLA treatment, along with rabies virus glycoprotein, significantly inhibited cell proliferation and promoted apoptosis. spandidos-publications.combiocrick.com This suggests that antagonizing α7 nAChRs could be a potential therapeutic strategy.
In Vivo Animal Models for Exploring Systemic and Behavioral Effects
Animal models are essential for understanding the systemic and behavioral consequences of α7 nAChR blockade by MLA. These studies provide insights into the role of this receptor in complex physiological processes.
Use as a Pharmacological Tool to Delineate nAChR Subtype Roles in Neural Circuits
MLA is widely used in vivo to dissect the specific contribution of α7 nAChRs to various neural circuits and behaviors. For example, in studies on the effects of nicotine (B1678760), MLA can be administered to block the actions mediated by α7 nAChRs, thereby isolating the effects of other nAChR subtypes. jst.go.jp Research investigating the neurochemical effects of ethanol (B145695) used MLA to demonstrate that α7 nAChRs are not involved in ethanol-induced locomotor stimulation or dopamine overflow in the nucleus accumbens. sci-hub.se
In models of organophosphate-induced seizures, pretreatment of mice with MLA did not prevent seizure activity, indicating that α7 nAChRs are not necessary for the initiation of this hyperexcitability. biorxiv.org Furthermore, MLA has been used to show that α7 nAChRs in the striatum are involved in the neurotoxic effects of methamphetamine. tocris.comresearchgate.net
Studies on Cholinergic Modulation of Cognitive Functions
The role of α7 nAChRs in cognitive processes, such as learning and memory, has been extensively studied using MLA in rodent models. Administration of MLA has been shown to induce cognitive deficits in mice, as measured by a reduction in spontaneous alternation in a T-maze, creating a model for cognitive dysfunction related to α7 nAChR blockade. nih.gov This MLA-induced cognitive deficit can be reversed by cognition-enhancing drugs. nih.gov
In a novel object recognition test, intra-medial prefrontal cortex infusion of MLA suppressed the memory-enhancing effects of nicotine, highlighting the importance of α7 nAChRs in this brain region for this cognitive function. jst.go.jp Studies in a rat model of Alzheimer's disease, developed by combining a high-fat/fructose diet with lipopolysaccharide administration, showed that MLA, in combination with another drug, improved spatial memory in the Morris Water Maze. mdpi.com
| Animal Model | Research Focus | Key Application of Methyllycaconitine | Observed Effect |
|---|---|---|---|
| Mice | Cognitive Function (T-maze) | Induction of cognitive deficit. nih.gov | Produced a dose-dependent decrease in spontaneous alternation. nih.gov |
| Mice | Cognitive Function (Novel Object Recognition) | Blockade of nicotine's effects in the medial prefrontal cortex. jst.go.jp | Suppressed nicotine-induced enhancement of object recognition memory. jst.go.jp |
| Rats | Neuroprotection in an Alzheimer's Disease Model | Investigation of neuroinflammation and cognitive enhancement. mdpi.com | In combination with palonosetron (B1662849), improved spatial memory and reduced neuroinflammation. mdpi.com |
| Mice | Methamphetamine-induced Neurotoxicity | To determine the role of α7 nAChRs in neurotoxicity. tocris.comresearchgate.net | Attenuated methamphetamine-induced neurotoxicity in the striatum. tocris.comresearchgate.net |
| Mice | Organophosphate-induced Seizures | To delineate the role of nAChR subtypes in seizure initiation. biorxiv.org | Did not prevent or significantly reduce DFP-induced seizure activity. biorxiv.org |
Research on Neuromuscular Transmission and Ganglionic Blockade
Methyllycaconitine has been extensively used to characterize the role of nicotinic acetylcholine (B1216132) receptors in neuromuscular and ganglionic transmission. Early pharmacological studies revealed that MLA blocks neuromuscular transmission in skeletal muscle but not in smooth muscle, a characteristic of antagonists at nicotinic, but not muscarinic, acetylcholine sites. wikipedia.org
In the rat phrenic nerve-diaphragm preparation, MLA demonstrated a concentration-dependent inhibition of neuromuscular response. wikipedia.org Similarly, in frog nerve-muscle preparations, MLA was shown to block the response of the gastrocnemius muscle to sciatic nerve stimulation and reduce the amplitude of miniature end-plate potentials. wikipedia.org Research also identified ganglion-blocking effects; for instance, in a cat nictitating membrane model, MLA produced a complete inhibition of the response, demonstrating its action at ganglionic nAChRs. wikipedia.org Further studies on rat dorsal root ganglion cells showed that MLA could inhibit fast, ATP-gated currents, suggesting it can also act as a potent blocker of certain P2X receptors, particularly the P2X3 receptor subtype. nih.gov
| Preclinical Model | Preparation | Key Finding with Methyllycaconitine (MLA) | Citation |
| Rat | Phrenic nerve-diaphragm | A 2 x 10⁻⁵M concentration produced a 50% decrease in neuromuscular response. | wikipedia.org |
| Frog | Nerve-muscle (gastrocnemius, sartorius) | Blocked response to sciatic nerve stimulation and inhibited post-synaptic action potentials. | wikipedia.org |
| Cat | Nictitating membrane | Demonstrated complete inhibition of ganglionic response. | wikipedia.org |
| Rat | Dorsal root ganglion cells | Inhibited rapidly desensitising ATP-evoked currents (IC₅₀ ≈ 34-40 nM). | nih.gov |
| Mouse | Diaphragm motor synapses | Blockage of α7-nAChR with MLA affected the quantal content of end-plate potentials (EPP) during long-term rhythmic activity. | researchgate.net |
Investigations into Neuroinflammatory Processes (e.g., Viral Myocarditis, LPS-induced Neuroinflammation)
MLA has been a critical tool for investigating the cholinergic anti-inflammatory pathway, where the α7-nAChR plays a central role. In a mouse model of coxsackievirus B3 (CVB3)-induced viral myocarditis, MLA was used to block this pathway. nih.gov The results showed that while an α7-nAChR agonist (nicotine) improved survival and attenuated myocardial lesions, MLA had the opposite effect, decreasing survival rates and aggravating the lesions. nih.govtandfonline.comjacc.org This aggravation was associated with an upregulation of pro-inflammatory cytokines like TNF-α and IL-6. nih.gov These findings underscore that blocking the α7-nAChR with MLA exacerbates the inflammatory condition in this disease model. nih.govfrontiersin.org
In models of lipopolysaccharide (LPS)-induced neuroinflammation, MLA is used to probe the inhibitory role of the cholinergic system. sigmaaldrich.cn Studies in rats have shown that LPS can induce neuroinflammation, and this process is influenced by the cholinergic system via the α7-nAChR. sigmaaldrich.cn Research on cultured microglial cells, the primary immune cells of the brain, demonstrated that MLA could reduce LPS-induced release of the pro-inflammatory cytokine TNF-α, suggesting that α7-nAChR antagonism can have anti-inflammatory effects in microglia. frontiersin.orgnih.gov In other studies, blocking the α7-nAChR with MLA was shown to counteract the anti-inflammatory effects of other compounds, confirming the receptor's role in mediating the inflammatory response. oncotarget.comresearchgate.net
| Inflammatory Model | System | Effect of α7-nAChR Blockade with MLA | Citation |
| Viral Myocarditis | CVB3-infected mice | Decreased survival rate, aggravated myocardial lesions, and upregulated TNF-α and IL-6. | nih.gov |
| Neuroinflammation | LPS-injected rats | Used as a tool to confirm the role of α7-nAChR in the cholinergic anti-inflammatory pathway. | sigmaaldrich.cnoncotarget.com |
| Neuroinflammation | Cultured microglia (in vitro) | Reduced LPS-induced TNF-α release. | nih.gov |
| Neuroinflammation | LPS-challenged mice | Used to demonstrate the protective role of the α7-nAChR pathway. | mdpi.com |
Role in Preclinical Models of Neurological Conditions for Receptor Pathway Analysis (e.g., Amyloid-β induced cellular changes, Methamphetamine-induced effects)
MLA is frequently employed in preclinical models of neurological disorders to dissect the involvement of the α7-nAChR pathway in their pathology. In the context of Alzheimer's disease research, models using amyloid-β (Aβ) peptides to induce cellular changes are common. plos.orgresearchgate.net In human neuroblastoma SH-SY5Y cells, Aβ peptides induce cytotoxicity and autophagy. plos.org Studies have shown that pretreatment with MLA can protect against this Aβ-induced cytotoxicity, an effect linked to its ability to inhibit the autophagy process through the mTOR pathway. mdpi.complos.org This suggests that blocking the α7-nAChR may be a therapeutic strategy for conditions involving Aβ pathology. plos.org
In research on the neurotoxic effects of psychostimulants, MLA has been used to clarify the role of α7-nAChRs in methamphetamine-induced damage. biocrick.comnih.gov In mouse models, MLA was found to prevent the production of reactive oxygen species (ROS) and attenuate the loss of dopaminergic terminals in the striatum caused by methamphetamine. biocrick.comnih.govnih.govmdpi.com Interestingly, MLA inhibited some behavioral effects like climbing but did not affect methamphetamine-induced hyperthermia, allowing researchers to separate different mechanistic pathways. biocrick.comnih.govmedchemexpress.com These findings highlight a new mechanism for studying the acute and long-term effects of methamphetamine, implicating the α7-nAChR. nih.govmdpi.com
| Neurological Model | System | Induced Effect | Effect of MLA | Citation |
| Alzheimer's Disease | SH-SY5Y cells | Amyloid-β (Aβ₂₅₋₃₅)-induced cytotoxicity and autophagy. | Alleviated cytotoxicity, potentially by inhibiting autophagy via the mTOR pathway. | plos.org |
| Methamphetamine Neurotoxicity | Mouse striatum (in vivo) | Loss of dopaminergic terminals, microglial activation. | Attenuated neurotoxicity and fully prevented microglial activation. | biocrick.comnih.gov |
| Methamphetamine Effects | Mouse striatal synaptosomes (in vitro) | Production of reactive oxygen species (ROS). | Fully prevented METH-induced ROS production. | biocrick.comnih.govnih.gov |
| Methamphetamine Effects | Mice (in vivo) | METH-induced climbing behavior. | Inhibited climbing behavior by approximately 50%. | biocrick.comnih.govmedchemexpress.com |
Characterization of Receptor Biodistribution and Localization in Animal Brains
The ability of MLA to specifically bind to α7-nAChRs has made it, and its radiolabeled derivatives, essential for mapping the distribution of these receptors in the brain. snmjournals.orgresearchgate.net Autoradiographic studies using radiolabeled MLA have been conducted in mouse brains to visualize the density of α7-nAChR binding sites. snmjournals.org These studies have identified a heterogeneous distribution, with higher concentrations of receptors found in regions such as the hippocampus, superior colliculus, and cortex, and lower levels in areas like the cerebellum. snmjournals.org
In vivo biodistribution studies in mice have confirmed that MLA can cross the blood-brain barrier. researchgate.net Furthermore, novel radioligands developed for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging are often validated through blocking studies with MLA. researchgate.net For example, in monkey brain imaging studies, the specific uptake of a new α7-nAChR radioligand in receptor-rich areas like the thalamus and cortex could be decreased by pretreatment with MLA, confirming the ligand's specificity. researchgate.net This application is crucial for developing new diagnostic tools for neurological and psychiatric disorders where α7-nAChR dysfunction is implicated. researchgate.netnih.gov
| Animal Model | Technique | Brain Regions with High α7-nAChR Density | Brain Regions with Low α7-nAChR Density | Citation |
| Mouse | Autoradiography with [³H]-MLA | Hippocampus, superior colliculus, cortex | Cerebellum | snmjournals.org |
| Mouse | Biodistribution of ¹¹C-MeQAA | Hippocampus | Cerebellum | researchgate.net |
| Monkey | PET with ¹¹C-MeQAA | Thalamus, cortex | Cerebellum | researchgate.net |
| Rat | Ex vivo biodistribution | Striatum, hippocampus, cortex | Cerebellum | acs.org |
Future Research Directions and Translational Perspectives for Methyllycaconitine Citrate
Elucidating Novel Pharmacological Targets Beyond Canonical nAChRs
While methyllycaconitine (B43530) is renowned for its high affinity and selectivity for the α7 nAChR (with a K_i value of approximately 1.4 nM), evidence suggests its pharmacological profile is not entirely exclusive. tocris.comrndsystems.com At concentrations above 40 nM, MLA also interacts with other nAChR subtypes, including α4β2 and α6β2 receptors. tocris.comrndsystems.com This prompts further investigation into its activity at a wider array of nAChR assemblies and potentially other, non-nicotinic targets.
Future research should systematically screen MLA against a broad panel of receptors and ion channels to identify any previously unrecognized off-target activities. The established involvement of nAChRs in mediating the release of other neurotransmitters means that some observed effects of MLA could be indirect. acnp.org However, the possibility of direct interactions with other receptor systems cannot be discounted. For instance, the structural complexity of MLA provides a scaffold that might interact with binding pockets on other proteins. Uncovering such interactions could reveal novel therapeutic applications or explain certain secondary effects observed in preclinical studies. Research has also noted that while MLA and the related toxin α-bungarotoxin bind with high affinity to α7-nAChR, they also bind to α9-nAChR, suggesting a potential involvement of α9-nAChR in processes previously attributed solely to α7. aacrjournals.org A comprehensive understanding of its target profile is crucial for its development as a highly specific chemical probe or therapeutic lead.
Developing Advanced Methyllycaconitine (citrate) Analogues with Improved Receptor Subtype Selectivity and Potency
The complex structure of MLA offers a rich template for medicinal chemistry efforts aimed at creating analogues with tailored pharmacological properties. A primary goal is to enhance receptor subtype selectivity and potency, moving beyond the parent compound's profile.
Recent research has focused on synthesizing simplified analogues to understand the structure-activity relationships (SAR) that govern MLA's binding and function. acs.org Key structural modifications have included:
Alterations to the Ester Side-Chain: The anthranilate ester side-chain is known to be critical for MLA's activity at the α7 nAChR. researchgate.netacs.org Studies have created analogues by replacing this side-chain to probe its role. Some anthranilate ester analogues were found to exhibit competitive antagonism at the α7 nAChR, while most other analogues displayed noncompetitive antagonism. acs.org
Modifications of the N-Side-Chain: The N-side-chain on the piperidine (B6355638) ring also significantly influences activity. Synthesizing analogues with different N-side-chains (e.g., methyl, ethyl, benzyl (B1604629), phenylpropyl) has revealed that bulkier groups containing a phenyl moiety can enhance antagonist activity at human α7 nAChRs compared to simple alkane side-chains. acs.org
Simplification of the Core Structure: Researchers have designed and synthesized analogues based on simplified bicyclic (azabicyclo[3.3.1]nonan-1-yl)methanol) and tricyclic cores. researchgate.netacs.orgnih.gov This approach aims to retain the key pharmacophoric elements while creating more synthetically accessible compounds.
A significant breakthrough has been the development of MLA analogues that shift selectivity away from the α7 subtype and towards the α4β2 nAChR. nih.gov Certain analogues based on a (3-ethyl-9-methylidene-3-azabicyclo[3.3.1]nonan-1-yl)methanol template act as non-competitive inhibitors with a preference for the α4β2 over the α7 nAChR subtype. nih.gov This highlights the potential to tune the selectivity of the MLA scaffold to target different nAChR subtypes implicated in various neurological disorders. frontiersin.org
Table 1: Research Findings on Methyllycaconitine (MLA) Analogues
| Analogue Type/Modification | Key Finding | Receptor Target(s) | Reference |
|---|---|---|---|
| AE-bicyclic analogues with varied N-side-chains | A benzyl N-side-chain (analogue 16) was the most efficacious, inhibiting agonist response at human α7 nAChRs to ~53% at 1 nM, though still less potent than MLA. acs.orgresearchgate.net Bulkier phenyl-containing side-chains generally enhanced activity over alkyl chains. acs.org | Human α7 nAChR | acs.orgresearchgate.net |
| Analogues with modified ester side-chains | Analogues based on a (3-ethyl-9-methylidene-3-azabicyclo[3.3.1]nonan-1-yl)methanol template showed selectivity for α4β2 over α7 nAChRs. nih.gov | α4β2, α7 nAChRs | nih.gov |
| Azabicyclic and azatricyclic core analogues | Most analogues displayed noncompetitive antagonism, but anthranilate ester versions showed competitive behavior at α7 nAChR. At α4β2 nAChRs, inhibition was voltage-dependent, suggesting an ion channel blocking mechanism. acs.org | α7, α4β2, α3β4 nAChRs | acs.org |
| E-ring analogues | An analogue with a 3-phenylpropyl N-side-chain showed significant inhibition (86%) of nicotine-stimulated catecholamine secretion, a process mediated by α3β4* nAChRs. acs.org | α3β4* nAChRs | acs.org |
Future work will likely involve further diversification of these scaffolds to produce highly selective and potent ligands for a range of nAChR subtypes, which are crucial for dissecting their specific physiological roles and for developing novel therapeutics. acs.org
Exploring the Full Spectrum of Cellular and Molecular Pathways Modulated by Methyllycaconitine (citrate)
The antagonism of α7 nAChRs by MLA initiates a cascade of downstream cellular and molecular events. Given the ubiquitous expression and diverse functions of α7 nAChRs, particularly in the central nervous system and on immune cells, MLA has become a critical tool for exploring these pathways. frontiersin.orgmdpi.com Future research aims to fully map the spectrum of these modulated pathways.
Key pathways identified through the use of MLA include:
Autophagy and mTOR Signaling: In cellular models of Alzheimer's disease, MLA has been shown to alleviate cytotoxicity induced by amyloid-β (Aβ) peptides. plos.org This protective effect is linked to its ability to inhibit Aβ-induced autophagy. medchemexpress.com Mechanistically, MLA appears to counteract the Aβ-induced downregulation of the mammalian target of rapamycin (B549165) (mTOR) pathway, a key negative regulator of autophagy. plos.org
Cholinergic Anti-inflammatory Pathway: The α7 nAChR is a key component of the cholinergic anti-inflammatory pathway, which regulates immune responses. Activation of this receptor on macrophages can suppress the production of pro-inflammatory cytokines. researchgate.net The use of MLA has been crucial in demonstrating that this pathway often involves the inhibition of signaling cascades such as JAK2/STAT3 and NF-κB. researchgate.net
Neuroinflammation and Microglial Activation: In a novel animal model of sporadic Alzheimer's disease, MLA was used to probe the role of α7 nAChR in neuroinflammation. mdpi.com The study investigated how blocking this receptor impacts microglial phenotype, inflammasome assembly, and pyroptosis—a highly inflammatory form of programmed cell death. mdpi.com
Neuroprotection and Trophic Factor Signaling: Studies investigating perioperative neurocognitive disorders have used MLA to confirm the involvement of α7 nAChRs. Activation of α7 nAChRs can stimulate the brain-derived neurotrophic factor (BDNF)/tropomyosin receptor kinase B (TrkB) signaling pathway, which is critical for neuronal survival and plasticity. frontiersin.org MLA is used to block these effects, thereby confirming the upstream role of the receptor. frontiersin.org
Table 2: Cellular and Molecular Pathways Modulated by Methyllycaconitine (MLA)
| Pathway | Effect of MLA | Context/Model | Reference |
|---|---|---|---|
| Autophagy / mTOR Signaling | Inhibits Aβ-induced autophagy; attenuates the decrease in p70S6K phosphorylation. | SH-SY5Y cells treated with Amyloid-β (Aβ) peptides. | plos.orgmedchemexpress.com |
| JAK2/STAT3 and NF-κB Signaling | Used as a tool to confirm that α7 nAChR activation suppresses these pro-inflammatory pathways. | Macrophage immune response; pain models. | researchgate.net |
| Inflammasome Assembly / Pyroptosis | Used to investigate the role of α7 nAChR blockade in neuroinflammation and programmed cell death. | Animal model of sporadic Alzheimer's Disease. | mdpi.com |
| BDNF/TrkB Signaling | Blocks the activation of this neuroprotective pathway by α7 nAChR agonists. | Models of perioperative neurocognitive disorders. | frontiersin.org |
| Methamphetamine (METH)-induced Neurotoxicity | Prevents METH-induced depletion of dopamine (B1211576) neuron terminals. | Mouse striatum. | tocris.comrndsystems.commedchemexpress.com |
By continuing to use MLA as a selective antagonist, researchers can further dissect the complex signaling networks governed by α7 nAChRs in health and in diseases ranging from neurodegeneration to sepsis. plos.orgmdpi.com
Investigating Methyllycaconitine (citrate) as a Chemical Lead for Neuroscience Research Tool Development
Beyond its potential as a therapeutic lead, MLA is an invaluable pharmacological tool for basic neuroscience research. wikipedia.org Its high affinity and selectivity make it the "gold standard" antagonist for identifying and characterizing the function of α7 nAChRs. wmich.edu
Future applications in this domain include:
Mapping nAChR Distribution: Non-radiolabeled MLA, coupled with sensitive detection methods like LC-MS/MS, has been proposed as a viable and quicker alternative to radiolabeled ligands for mapping the in vivo distribution of α7 nAChRs in the brain. nih.gov This approach can validate new chemical entities targeting these receptors and study receptor density changes in disease models. nih.gov
Developing Animal Models of Cognitive Dysfunction: Administration of MLA to rodents has been shown to induce cognitive deficits, particularly in tasks assessing spatial memory. nih.gov This creates a specific in vivo model of cognitive impairment secondary to α7 nAChR blockade. Such a model is crucial for testing the efficacy of novel pro-cognitive drugs that may act through this or other pathways. nih.gov
Elucidating Receptor Function in Vivo: MLA is routinely used to confirm that an observed physiological or behavioral effect is mediated by α7 nAChRs. wmich.edu For example, if a novel α7 agonist produces a pro-cognitive effect, pretreating the animal with MLA should block this effect, thus confirming the mechanism of action. nih.gov This has been applied in studies of neurogenesis, neuroprotection, and addiction. medchemexpress.comwmich.edunih.gov
The continued use and refinement of MLA-based tools will be essential for advancing our understanding of the cholinergic system's role in complex brain functions and diseases.
Integrating Structural Biology and Computational Approaches for Deeper Mechanistic Understanding
A deeper understanding of how MLA and its analogues interact with nAChRs at an atomic level is critical for rational drug design. The integration of experimental structural biology with computational modeling represents a powerful future direction.
While obtaining high-resolution crystal structures of MLA bound to intact transmembrane nAChRs remains challenging, significant progress has been made using homology models and ligand-gated ion channel surrogates, such as the acetylcholine-binding protein (AChBP). researchgate.net Computational techniques are being applied to:
Predict Binding Modes: Ligand docking simulations are used to predict the precise orientation of MLA and its analogues within the binding pocket of nAChR subtypes. researchgate.netacs.org These models have helped identify key residues involved in the interaction.
Identify Binding Sites: For MLA analogues that act as non-competitive channel blockers, computational modeling combined with mutagenesis studies has been used to identify the binding site within the ion channel pore. researchgate.netacs.org For example, studies on α4β2 receptors suggest a dominant binding site for an azabicyclic alcohol analogue is located around the 13' residue position within the channel. acs.org
Explain Pharmacological Properties: Molecular dynamics simulations can provide insights into the conformational changes that occur upon ligand binding, helping to explain how an analogue might act as a competitive antagonist at one receptor subtype (e.g., α7) and a non-competitive channel blocker at another (e.g., α4β2). researchgate.net
The synergy between synthesizing novel analogues, functional testing through electrophysiology, and in-silico modeling provides a robust platform for future research. researchgate.netnih.gov This integrated approach will accelerate the development of next-generation ligands with finely tuned properties, paving the way for more selective and effective research tools and potential therapeutics targeting specific nAChR subtypes.
Q & A
Q. What in vitro models are commonly used to study MLA’s neuroprotective effects, and how are they validated?
The human neuroblastoma cell line SH-SY5Y is a standard model for assessing MLA’s neuroprotective effects against amyloid-β (Aβ)-induced cytotoxicity. Cells are cultured in RPMI-1640 with 10% FBS and treated with MLA (2.5–20 µM for 24 hours) alongside Aβ25-34. Cell viability is measured via assays like MTT, with validation through western blotting for α7nAChR expression and calcium imaging to monitor intracellular Ca²⁺ flux .
Q. How should MLA solutions be prepared to ensure stability and reproducibility in experiments?
MLA is soluble in DMSO (90 mg/mL at 25°C). For in vitro studies, prepare a stock solution (e.g., 10 mM in DMSO) and dilute in culture media to final concentrations ≤20 µM. For in vivo use, formulations like 1 mg/mL in saline or suspensions using 0.5% CMC-Na are recommended. Aliquot and store at -20°C/-80°C to minimize freeze-thaw degradation .
Q. What are the key parameters for assessing MLA’s antagonism of α7nAChR in cellular assays?
Validate receptor specificity using competitive binding assays with radiolabeled ligands (e.g., [³H]MLA). Measure functional antagonism via acetylcholine-induced calcium influx inhibition in α7nAChR-expressing cells (e.g., K562 erythroleukemic cells). Dose-response curves (1–50 nM MLA) can confirm partial or full inhibition .
Advanced Research Questions
Q. How can conflicting data on MLA’s neuroprotective efficacy be resolved in Aβ toxicity models?
Discrepancies may arise from differences in Aβ oligomerization states, cell confluency (60–70% recommended), or MLA dosing duration. Replicate experiments with standardized Aβ preparations (e.g., HPLC-purified Aβ25-35) and include positive controls (e.g., rapamycin for autophagy modulation). Cross-validate findings using α7nAChR knockout models .
Q. What experimental design optimizes in vivo studies of MLA’s effects on methamphetamine (METH)-induced neurotoxicity?
Use male Swiss-Webster mice and pre-treat with MLA (1 mg/mL, 0.2 mL intraperitoneal) 30 minutes before METH exposure. Assess striatal dopamine uptake via synaptosome assays and tyrosine hydroxylase levels at 72 hours post-treatment. Include cohorts treated with α7nAChR agonists (e.g., nicotine) to confirm receptor-mediated mechanisms .
Q. How can MLA’s off-target effects on non-α7nAChR pathways be systematically evaluated?
Perform high-throughput screening against related receptors (e.g., α4β2 nAChR, NMDA receptors) using patch-clamp electrophysiology. In dopamine release assays, compare MLA’s inhibition (e.g., 50 nM) with selective α7nAChR agonists/antagonists. RNA-seq or proteomics of MLA-treated cells can identify unintended signaling pathway alterations .
Q. What strategies improve MLA’s bioavailability in pharmacokinetic studies?
Optimize formulations using co-solvents like 20% SBE-β-CD in saline for enhanced solubility. For oral administration, suspend MLA in 0.5% CMC-Na and validate bioavailability via LC-MS/MS plasma concentration monitoring. Compare intravenous vs. oral routes to calculate absolute bioavailability .
Methodological Considerations
Q. How should researchers address variability in MLA’s inhibition of HO-1 expression in cardiomyocyte studies?
Standardize culture conditions (e.g., hypoxia vs. normoxia) and confirm HO-1 knockdown efficiency via siRNA transfection. Use palmitic acid (PA)-induced apoptosis models with MLA co-treatment (5–10 µM) and measure autophagy markers (LC3-II/I ratio) via western blot. Include MEM (α7nAChR antagonist) as a comparator .
Q. What statistical approaches are robust for analyzing MLA’s dose-dependent effects?
Use non-linear regression (e.g., log[inhibitor] vs. response curves) for IC₅₀ calculations. For in vivo data, apply two-way ANOVA with post-hoc Tukey tests to compare treatment groups. Power analysis (α=0.05, β=0.2) ensures adequate sample sizes, especially in neurobehavioral assays .
Q. How can researchers ensure reproducibility when studying MLA’s role in blood-brain barrier (BBB) protection?
Use primary human brain microvascular endothelial cells (HBMECs) infected with E. coli to model BBB disruption. Pre-treat with MLA (10 µM) and assess tight junction proteins (e.g., claudin-5) via immunofluorescence. Validate findings using trans-endothelial electrical resistance (TEER) measurements and in vivo permeability assays (e.g., Evans Blue extravasation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
